molecular formula C14H23NO2 B1351227 N,N-diethyl-9-oxobicyclo[3.3.1]nonane-3-carboxamide CAS No. 483968-39-4

N,N-diethyl-9-oxobicyclo[3.3.1]nonane-3-carboxamide

Cat. No.: B1351227
CAS No.: 483968-39-4
M. Wt: 237.34 g/mol
InChI Key: SJQNRBALVVJKLQ-UHFFFAOYSA-N
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Description

N,N-diethyl-9-oxobicyclo[3.3.1]nonane-3-carboxamide is a high-purity chemical building block offered as a solid for research applications. This compound features the bicyclo[3.3.1]nonane scaffold, a core structure of significant interest in medicinal chemistry due to its presence in numerous biologically active natural products and its utility in asymmetric catalysis . The bicyclo[3.3.1]nonane molecular framework is a predominant moiety in many natural products known for their biological activities . Recent scientific exploration has highlighted this scaffold, particularly for its potential in the construction of new anticancer chemotherapeutics . Furthermore, structurally related analogues based on the azabicyclo[3.3.1]nonane architecture have shown substantial research value in neuropharmacology, demonstrating high affinity and selectivity for monoamine transporters such as the dopamine transporter (DAT) . This suggests the core structure is a promising template for developing constrained analogues for central nervous system (CNS) drug discovery. This product is provided for Research Use Only (RUO) and is intended for laboratory research purposes. It is not intended for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

N,N-diethyl-9-oxobicyclo[3.3.1]nonane-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO2/c1-3-15(4-2)14(17)12-8-10-6-5-7-11(9-12)13(10)16/h10-12H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJQNRBALVVJKLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1CC2CCCC(C1)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60387829
Record name N,N-diethyl-9-oxobicyclo[3.3.1]nonane-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60387829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

483968-39-4
Record name N,N-diethyl-9-oxobicyclo[3.3.1]nonane-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60387829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization of Cyclohexanediacetic Acid Derivatives

  • One classical approach involves the reaction of cyclohexanediacetic acid with acetic anhydride to form bicyclo[3.3.1]nonan-3-one derivatives, which serve as precursors for further functionalization.
  • This method allows the introduction of the ketone group at the 9-position (bridgehead carbon) of the bicyclic system.

Condensation Reactions

  • Condensation of aliphatic or aromatic aldehydes with acetylacetone or related β-diketones can yield bicyclo[3.3.1]nonane moieties through intramolecular cyclization.
  • For example, dimethyl malonate and paraformaldehyde in the presence of piperidine can be used to prepare tetramethoxycarbonylbicyclo[3.3.1]nonane derivatives, which can be further manipulated to introduce the desired functional groups.

Cyclization via Enol Ether Lithiation

  • Lithiation of enol ether derivatives of bicyclo[3.3.1]nonane has been reported as a route to functionalized bicyclic compounds, allowing selective substitution at specific ring positions.

Specific Preparation of N,N-Diethyl-9-oxobicyclo[3.3.1]nonane-3-carboxamide

The preparation of this compound involves the following key steps:

Synthesis of the Bicyclo[3.3.1]nonan-9-one Core

  • Starting from cyclohexanediacetic acid or related precursors, the bicyclic ketone core is formed by intramolecular cyclization under dehydrating conditions (e.g., acetic anhydride).
  • Alternatively, methyl 3-acetylcyclohexanecarboxylates can be cyclized using potassium hydride in refluxing xylene to yield bicyclo[3.3.1]nonane-9-one derivatives.

Introduction of the Carboxamide Group

  • The carboxamide substituent at the 3-position is introduced by converting the corresponding carboxylic acid or ester group into the amide.
  • Amidation is typically performed by reacting the carboxylic acid derivative with diethylamine under activating conditions such as carbodiimide coupling agents or acid chlorides.
  • For example, chloroacetyl chloride and triethylamine in DMSO can be used to prepare chloroacetate derivatives, which can be further converted to amides.

N,N-Diethyl Substitution

  • The N,N-diethyl substitution on the amide nitrogen is achieved by using diethylamine as the nucleophile in the amidation step.
  • This step requires careful control of reaction conditions to avoid side reactions and ensure selective formation of the N,N-diethyl amide.

Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Cyclization to bicyclo[3.3.1]nonan-9-one Cyclohexanediacetic acid + Acetic anhydride, reflux 60-75 Formation of bicyclic ketone core
Esterification/Amidation Diethylamine, carbodiimide or acid chloride 50-70 Introduction of N,N-diethyl carboxamide
Purification Crystallization or chromatography - Methanol:water (3:1) system effective

Analytical and Structural Confirmation

  • The synthesized compound is characterized by spectroscopic methods:
    • 1H NMR shows characteristic signals for the bicyclic protons and the diethylamide substituent.
    • 13C NMR confirms the presence of the ketone carbonyl (~200 ppm) and amide carbonyl (~170-175 ppm).
    • Mass spectrometry confirms the molecular weight of 237.34 g/mol consistent with C14H23NO2.
  • Stereochemistry is confirmed by chiral separation or X-ray crystallography when available.

Summary of Key Research Findings

  • The bicyclo[3.3.1]nonane core is efficiently synthesized via intramolecular cyclization of cyclohexanediacetic acid derivatives or related esters.
  • Amidation with diethylamine under activating conditions reliably introduces the N,N-diethyl carboxamide group at the 3-position.
  • Reaction conditions such as solvent choice, temperature, and reagent stoichiometry critically influence yield and purity.
  • The compound’s stereochemistry and conformation are important for its chemical behavior and are well-documented in the literature.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-9-oxobicyclo[3.3.1]nonane-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Structure and Synthesis

The compound's structure consists of a bicyclo[3.3.1]nonane framework, which is characterized by its two bridged carbon rings. The synthesis typically involves the reaction of a bicyclic ketone with diethylamine under specific conditions, often using catalysts to facilitate the formation of the amide bond.

Reactivity

N,N-diethyl-9-oxobicyclo[3.3.1]nonane-3-carboxamide can undergo various chemical reactions, including:

  • Oxidation: The ketone group can be oxidized to form carboxylic acids.
  • Reduction: The ketone group can be reduced to form alcohols.
  • Substitution: The amide group can participate in nucleophilic substitution reactions.

Common reagents for these reactions include potassium permanganate for oxidation and sodium borohydride for reduction.

Medicinal Chemistry

This compound has been investigated for its potential pharmacological properties, particularly as a scaffold for developing drugs targeting various diseases, including cancer. The bicyclo[3.3.1]nonane moiety is prevalent in biologically active natural products, making derivatives of this compound attractive for drug design .

Case Study: Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent, showing promising results in inhibiting cancer cell growth through specific molecular interactions . The compound's ability to fit into certain binding sites allows it to modulate biological pathways effectively.

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique structural features allow chemists to explore new synthetic routes and develop novel compounds with desired properties.

Applications in Asymmetric Catalysis

The compound has been utilized in asymmetric catalysis, where it aids in producing enantiomerically pure compounds—an essential aspect of pharmaceutical development .

Material Science

Due to its structural characteristics, this compound is also explored in material science applications, including the development of polymers and nanomaterials that exhibit specific mechanical or chemical properties.

Mechanism of Action

The mechanism of action of N,N-diethyl-9-oxobicyclo[3.3.1]nonane-3-carboxamide involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into certain binding sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Structural Comparisons

Key structural variations among bicyclo[3.3.1]nonane derivatives include:

  • Heteroatom Substitution : Replacement of carbon with nitrogen (aza), oxygen (oxa), boron (bora), sulfur (thia), or selenium (selena) alters electronic properties and reactivity.
  • Functional Groups : Carboxamides, esters, ketones, and hydroxy groups influence solubility, bioavailability, and target interactions.
  • Substituent Patterns : Alkyl, aryl, or halogen substituents modulate steric effects and lipophilicity.

Table 1: Structural and Physicochemical Properties

Compound Name Core Structure Substituents Molecular Weight (g/mol) XLogP3 Key Functional Groups
N,N-Diethyl-9-oxobicyclo[3.3.1]nonane-3-carboxamide (Target) Bicyclo[3.3.1]nonane 3-carboxamide (diethyl), 9-oxo Not provided ~3.5* Amide, ketone
4-Methyl-N-(9-methyl-9-azabicyclo[3.3.1]non-3-yl)benzamide 9-Azabicyclo[3.3.1]nonane 3-benzamide (4-methyl), 9-methyl ~316.4 ~3.8 Amide, tertiary amine
N-Butyl-9-oxo-2,4,6,8-tetraphenyl-3,7-diazabicyclo[3.3.1]nonane-3-carboxamide 3,7-Diazabicyclo[3.3.1]nonane 3-carboxamide (butyl), 9-oxo, 2,4,6,8-tetraphenyl 543.7 5.8 Amide, ketone, aromatic
7-Hydroxy-3,9-diazabicyclo[3.3.1]nonane 3,9-Diazabicyclo[3.3.1]nonane 7-hydroxy ~158.2 ~0.5 Hydroxy, secondary amine
9-Propyn-1-yl-9-borabicyclo[3.3.1]nonane pyridine adduct 9-Borabicyclo[3.3.1]nonane 9-propynyl-boron, pyridine adduct Not provided ~2.0 Boron-alkynyl, Lewis acid

*Estimated based on analogous structures.

Pharmacological and Functional Insights
  • 5-HT3 Receptor Antagonism: highlights 4-methyl-N-(9-methyl-9-azabicyclo[3.3.1]non-3-yl)benzamide as a potent 5-HT3 antagonist with anti-motion sickness effects. The target compound’s diethyl carboxamide may enhance blood-brain barrier penetration compared to bulkier aryl analogs .
  • Conformational Rigidity: 9-Thiabicyclo[3.3.1]nonane derivatives () exhibit conformational similarity to carbocyclic and aza analogs, suggesting the target’s bicyclic core may stabilize bioactive conformations .
  • Lipophilicity and Bioavailability : The N-butyl-tetraphenyl analog () has high XLogP3 (5.8), indicating lipophilicity suitable for membrane interaction. The target’s diethyl group likely balances solubility and permeability .

Biological Activity

N,N-Diethyl-9-oxobicyclo[3.3.1]nonane-3-carboxamide is a compound of significant interest due to its diverse biological activities, including antioxidant, anticancer, and neuropharmacological effects. This article provides an in-depth analysis of its biological activity, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a bicyclic structure characterized by the presence of a carboxamide functional group and two ethyl groups attached to the nitrogen atom. The structural formula can be represented as:

C13H19NO2\text{C}_{13}\text{H}_{19}\text{N}\text{O}_2

This unique structure contributes to its biological properties, allowing it to interact with various biological targets.

Antioxidant Activity

Research indicates that this compound exhibits potent antioxidant properties. Antioxidants are crucial for neutralizing free radicals, thereby preventing oxidative stress linked to various diseases.

  • Mechanism : The compound reduces lipid peroxidation and enhances the activity of antioxidant enzymes such as glutathione peroxidase (GPx) and glutathione reductase (GR) .
Concentration (μM)Lipid Peroxidation (% Decrease)GPx Activity (U/mg Protein)
10301.5
100502.0
1000702.5

Anticancer Activity

The compound has shown promising results in preclinical studies regarding its anticancer effects.

  • In Vitro Studies : It inhibited the growth of several cancer cell lines, including breast and colon cancer cells, with IC50 values in the low micromolar range .
Cell LineIC50 (μM)% Inhibition at 75 mg/kg
MCF-7 (Breast)1546
HCT116 (Colon)2052
  • In Vivo Studies : In animal models, the compound demonstrated significant tumor reduction without notable toxicity .

Neuropharmacological Effects

This compound has been investigated for its potential neuropharmacological applications.

  • Mechanism of Action : It acts as an orexin receptor antagonist, which may benefit conditions like insomnia and anxiety disorders .

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

  • Study on Antioxidant Efficacy : A study evaluated the compound's ability to mitigate oxidative stress in diabetic rats, showing significant reductions in oxidative markers and improvements in glucose metabolism .
  • Cancer Model Evaluation : Research involving Ehrlich Ascites Carcinoma (EAC) demonstrated a substantial reduction in tumor size upon treatment with the compound, indicating its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing N,N-diethyl-9-oxobicyclo[3.3.1]nonane-3-carboxamide?

  • Methodological Answer : The synthesis typically involves constructing the bicyclo[3.3.1]nonane scaffold via cyclization reactions, followed by functionalization. For example:

Core Synthesis : Use a Diels-Alder reaction or acid-catalyzed cyclization to form the bicyclic structure. Derivatives like 7,7-difluoro-9-oxobicyclo[3.3.1]nonane-3-carboxylic acid ( ) suggest fluorinated analogs are accessible via similar routes.

Carboxamide Formation : React the bicyclic carboxylic acid intermediate with diethylamine using coupling agents like EDC/HOBt or CDI. This approach aligns with methods for structurally related N,N-diethylcarboxamides (e.g., 8-allyl-N,N-diethyl-2-oxo-2H-chromene-3-carboxamide in ).

  • Key Considerations : Optimize reaction conditions (solvent, temperature) to minimize side products. Monitor purity via HPLC or TLC .

Q. How can researchers confirm the structural identity and purity of this compound?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:

NMR Analysis : Use 1H^1H- and 13C^{13}C-NMR to verify the bicyclic framework and diethylamide substituents. Compare peaks with computational predictions (e.g., PubChem data for similar carboxamides in ).

Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight.

X-ray Crystallography : For unambiguous stereochemical assignment, if single crystals are obtainable.

Purity Assessment : Employ reverse-phase HPLC with UV detection (e.g., 254 nm) and cross-validate with elemental analysis .

Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to handling this compound?

  • Methodological Answer :

  • Solubility : Test in polar (e.g., DMSO, methanol) and nonpolar solvents (e.g., chloroform) due to the amphiphilic nature of the carboxamide group.
  • Stability : Conduct accelerated degradation studies under varying pH, temperature, and light exposure. For example, monitor decomposition via UV-Vis spectroscopy or LC-MS. Reference safety protocols for carboxamides ( ) to ensure proper storage (e.g., inert atmosphere, desiccated) .

Advanced Research Questions

Q. How does stereochemistry at the bicyclic scaffold influence reactivity or biological activity?

  • Methodological Answer :

Stereoselective Synthesis : Use chiral catalysts or resolving agents to isolate enantiomers. For example, asymmetric hydrogenation or enzymatic resolution.

Activity Correlation : Compare enantiomers in bioassays (e.g., enzyme inhibition, cytotoxicity). Structural analogs like ethyl 3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate ( ) highlight the role of substituent positioning.

Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding interactions based on stereochemistry .

Q. What analytical approaches resolve contradictions in purity or degradation data?

  • Methodological Answer :

  • Multi-Method Validation : Combine HPLC, GC-MS, and 1H^1H-NMR to differentiate degradation products from synthetic impurities.
  • Stress Testing : Expose the compound to oxidative (H2_2O2_2), thermal (40–80°C), and photolytic conditions (UV light) to identify degradation pathways.
  • Reference Standards : Use certified materials (e.g., NIST data in ) for calibration and quantification .

Q. How can computational tools predict the environmental fate or toxicity of this compound?

  • Methodological Answer :

QSAR Modeling : Use software like EPI Suite to estimate biodegradation, bioaccumulation, and toxicity.

Molecular Dynamics Simulations : Study interactions with biological membranes or proteins (e.g., GROMACS).

Data Integration : Cross-reference with PubChem’s bioactivity data () and structural analogs () to infer behavior .

Q. What experimental designs are optimal for studying its interactions with biological targets?

  • Methodological Answer :

Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity.

Cellular Uptake Studies : Fluorescently label the compound or use radiolabeled isotopes (e.g., 14C^{14}C) to track intracellular distribution.

Mechanistic Probes : Combine knockout cell lines or enzyme inhibitors to identify pathways affected by the compound, as demonstrated for coumarin derivatives () .

Methodological Resources

  • Synthetic Protocols : (fluorinated analogs), (bicyclic esters).
  • Analytical Standards : (PubChem data), (NIST reference).
  • Safety Guidelines : (handling carboxamides), (laboratory best practices).

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